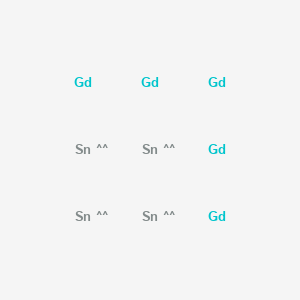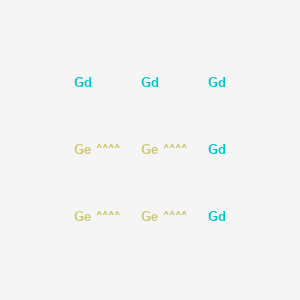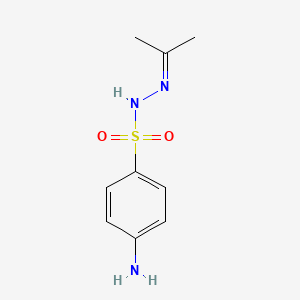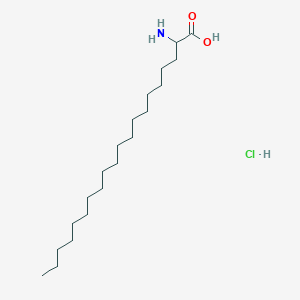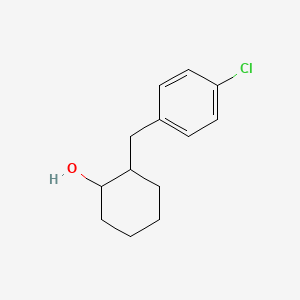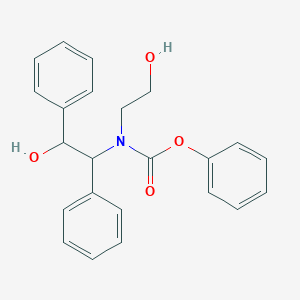
phenyl N-(2-hydroxy-1,2-diphenyl-ethyl)-N-(2-hydroxyethyl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phenyl N-(2-hydroxy-1,2-diphenyl-ethyl)-N-(2-hydroxyethyl)carbamate is a synthetic organic compound that belongs to the class of carbamates. Carbamates are widely used in various fields, including agriculture, medicine, and industry, due to their diverse chemical properties and biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of phenyl N-(2-hydroxy-1,2-diphenyl-ethyl)-N-(2-hydroxyethyl)carbamate typically involves the reaction of phenyl isocyanate with a suitable alcohol or amine. The reaction conditions may vary depending on the desired yield and purity of the product. Common solvents used in the synthesis include dichloromethane, toluene, and ethanol. Catalysts such as triethylamine or pyridine may be employed to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as cost, efficiency, and environmental considerations. Purification steps, such as recrystallization or chromatography, are often necessary to obtain the compound in its pure form.
Analyse Des Réactions Chimiques
Types of Reactions
Phenyl N-(2-hydroxy-1,2-diphenyl-ethyl)-N-(2-hydroxyethyl)carbamate can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The carbamate group can be reduced to form amines.
Substitution: The phenyl groups can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Reagents such as halogens, acids, or bases under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenyl N-(2-oxo-1,2-diphenyl-ethyl)-N-(2-hydroxyethyl)carbamate, while reduction may yield phenyl N-(2-hydroxy-1,2-diphenyl-ethyl)-N-(2-aminoethyl)carbamate.
Applications De Recherche Scientifique
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its potential biological activities, such as enzyme inhibition or antimicrobial properties.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer activities.
Industry: Used in the production of polymers, coatings, or other materials.
Mécanisme D'action
The mechanism of action of phenyl N-(2-hydroxy-1,2-diphenyl-ethyl)-N-(2-hydroxyethyl)carbamate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA. The pathways involved may include inhibition of enzyme activity, modulation of signal transduction, or induction of apoptosis.
Comparaison Avec Des Composés Similaires
Phenyl N-(2-hydroxy-1,2-diphenyl-ethyl)-N-(2-hydroxyethyl)carbamate can be compared with other carbamates, such as:
Phenyl N-(2-hydroxyethyl)carbamate: Lacks the diphenyl-ethyl group, which may affect its chemical and biological properties.
Phenyl N-(2-hydroxy-1,2-diphenyl-ethyl)carbamate: Lacks the hydroxyethyl group, which may influence its solubility and reactivity.
The uniqueness of this compound lies in its specific structure, which may confer distinct chemical and biological properties compared to other carbamates.
Propriétés
Numéro CAS |
6312-39-6 |
|---|---|
Formule moléculaire |
C23H23NO4 |
Poids moléculaire |
377.4 g/mol |
Nom IUPAC |
phenyl N-(2-hydroxy-1,2-diphenylethyl)-N-(2-hydroxyethyl)carbamate |
InChI |
InChI=1S/C23H23NO4/c25-17-16-24(23(27)28-20-14-8-3-9-15-20)21(18-10-4-1-5-11-18)22(26)19-12-6-2-7-13-19/h1-15,21-22,25-26H,16-17H2 |
Clé InChI |
SZCAVXACQFEDQN-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C(C(C2=CC=CC=C2)O)N(CCO)C(=O)OC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


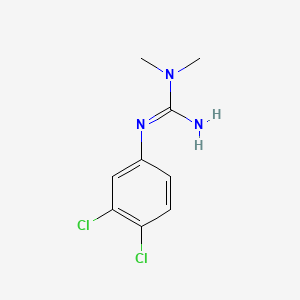
![8-Amino-3-methyl-3h-naphtho[1,2,3-de]quinoline-2,7-dione](/img/structure/B14722489.png)
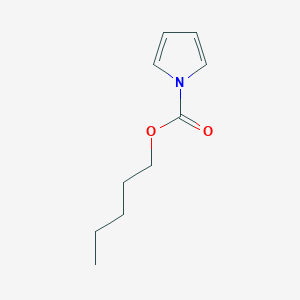
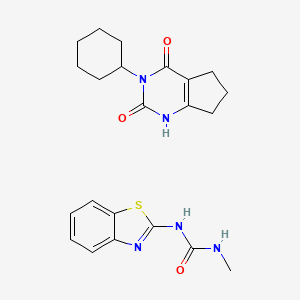
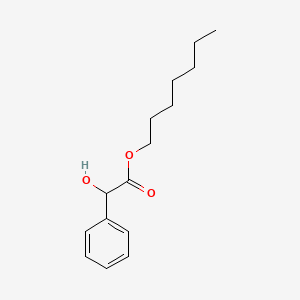
![4-[(4-Chlorophenoxy)methyl]-1,3-dithiolane-2-thione](/img/structure/B14722517.png)

